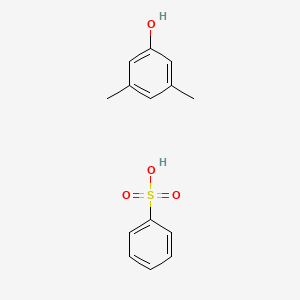

Phenol, 3,5-dimethyl-, benzenesulfonate

Description

Contextualization within Contemporary Organic Synthesis and Materials Science

In contemporary organic synthesis, sulfonate esters are widely recognized for the exceptional leaving group ability of the sulfonate moiety. This property makes them valuable intermediates in a variety of nucleophilic substitution and cross-coupling reactions. While specific applications of Phenol (B47542), 3,5-dimethyl-, benzenesulfonate (B1194179) are not extensively documented, its structure is analogous to other aryl sulfonates that serve as key precursors in the synthesis of complex organic molecules. The 3,5-dimethyl substitution pattern on the phenyl ring can influence the compound's reactivity and solubility, offering potential advantages in specific synthetic routes.

In the realm of materials science, the robust nature of the benzenesulfonate group and the aromatic character of the molecule provide a foundation for the development of novel polymers and functional materials. For instance, related phosphine-sulfonate ligands are utilized in palladium-catalyzed polymerization of ethylene, leading to the formation of high-molecular-weight copolymers. scholarsresearchlibrary.com The specific steric and electronic properties conferred by the 3,5-dimethylphenyl group could be exploited in the design of specialized polymers with tailored thermal or mechanical properties.

Historical Perspective and Evolution of Academic Interest in Phenol, 3,5-dimethyl-, benzenesulfonate

The academic lineage of this compound is rooted in the broader history of sulfonate ester chemistry. Early investigations into reactions involving aryl sulfonates date back to the first half of the 20th century. For example, studies on the reaction between aryl sulfonates and organomagnesium halides were published as early as 1925. researchgate.net The synthesis of aryl sulfones, structurally related to sulfonate esters, was a topic of research in the mid-20th century. nih.gov

However, specific academic interest in simple, substituted phenyl benzenesulfonates like the 3,5-dimethyl derivative is a more recent development. This interest has been largely propelled by the quest for new bioactive molecules and a deeper understanding of the role of the sulfonate group in medicinal chemistry. The evolution of research has shifted from foundational synthetic chemistry to more specialized applications, particularly in the investigation of their biological activities.

Rationale for Continued Academic Inquiry into this compound

The primary impetus for ongoing research into this compound and related compounds stems from their potential pharmacological applications. A significant area of investigation is their efficacy as anticancer agents. researchgate.net Research into quinazoline (B50416) sulfonates, which share the benzenesulfonate functional group, has revealed potent antiproliferative activity and the ability to induce cell cycle arrest. google.com The structural similarity of benzenesulfonate derivatives to known tyrosine kinase inhibitors suggests their potential as scaffolds for the design of new cancer therapeutics.

Furthermore, the study of sulfonate esters is crucial from a pharmaceutical safety perspective. These compounds are recognized as potential genotoxic impurities (PGIs) in drug substances, which necessitates the development of sensitive analytical methods for their detection and control. acs.orggoogle.com This dual role as both a potential therapeutic agent and a potential impurity underscores the importance of continued academic inquiry into their synthesis, reactivity, and biological interactions.

Scope and Objectives of Comprehensive Research on this compound

Comprehensive research on this compound aims to fully elucidate its chemical and biological properties. Key objectives include:

Optimization of Synthetic Routes: Developing efficient and scalable methods for the synthesis of this compound and its derivatives. A common approach involves the nucleophilic substitution reaction between 3,5-dimethylphenol (B42653) and a benzenesulfonyl chloride derivative. nih.gov

Elucidation of Physicochemical Properties: A thorough characterization of its spectral and physical properties to create a comprehensive data profile for this compound.

Exploration of Applications in Materials Science: Investigating its potential as a monomer or additive in the creation of novel polymers and functional materials with unique properties.

In-depth Biological Evaluation: A systematic assessment of its bioactivity, including its potential as an anticancer agent and an understanding of its toxicological profile.

The following tables provide a summary of key information for this compound and its precursors.

Interactive Data Table: Properties of 3,5-Dimethylphenol (Precursor)

| Property | Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Appearance | Colorless to off-white crystalline solid |

| Melting Point | 61-66 °C |

| Boiling Point | 220-222 °C |

| IUPAC Name | 3,5-Dimethylphenol |

| Synonyms | 3,5-Xylenol, 1-Hydroxy-3,5-dimethylbenzene |

Data sourced from NIST Chemistry WebBook

Interactive Data Table: Crystallographic Data for 3,5-dimethylphenyl 2-nitro-benzenesulfonate (A Closely Related Compound)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.192 (1) |

| b (Å) | 7.3543 (7) |

| c (Å) | 16.672 (2) |

| β (°) | 101.62 (1) |

| Volume (ų) | 1344.1 (2) |

Data sourced from a study on the crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. nih.gov

Properties

IUPAC Name |

benzenesulfonic acid;3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O.C6H6O3S/c1-6-3-7(2)5-8(9)4-6;7-10(8,9)6-4-2-1-3-5-6/h3-5,9H,1-2H3;1-5H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOIZAWNZKNDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90821281 | |

| Record name | Benzenesulfonic acid--3,5-dimethylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90821281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-00-9 | |

| Record name | Benzenesulfonic acid--3,5-dimethylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90821281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Preparative Strategies for Phenol, 3,5 Dimethyl , Benzenesulfonate

Exploration of Novel Synthetic Routes and Methodological Innovations

The traditional synthesis of aryl benzenesulfonates typically involves the reaction of a phenol (B47542) with benzenesulfonyl chloride in the presence of a base. However, recent research has focused on developing more innovative and efficient pathways.

A notable advancement in the synthesis of related compounds is the nucleophilic substitution reaction between a substituted phenol and a benzenesulfonyl chloride derivative. For instance, the synthesis of 3,5-dimethylphenyl 2-nitrobenzenesulfonate has been achieved by reacting 3,5-dimethylphenol (B42653) with 2-nitrobenzenesulfonyl chloride. iucr.org In this procedure, 3,5-dimethylphenol is dissolved in a suitable solvent like dichloromethane (B109758), followed by the addition of a base such as pyridine (B92270). The reaction mixture is cooled, and the sulfonyl chloride is added portion-wise. The reaction is initially stirred at a low temperature and then allowed to proceed at room temperature for an extended period to ensure complete conversion. iucr.org

Another innovative approach involves visible-light-induced multicomponent reactions. This method utilizes arylazo sulfones, a sulfur dioxide surrogate like DABSO (DABCO·(SO₂)₂), and an alcohol in the presence of a copper catalyst and an acid additive. nih.gov This strategy offers a pathway to a variety of sulfonic esters under mild conditions, representing a significant methodological innovation. While not yet specifically reported for 3,5-dimethylphenyl benzenesulfonate (B1194179), this method holds promise for its synthesis.

Catalytic Approaches in the Synthesis and Derivatization of Phenol, 3,5-dimethyl-, benzenesulfonate

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates and selectivities. In the context of 3,5-dimethylphenyl benzenesulfonate synthesis, various catalytic systems are being explored.

Copper-based catalysts have shown utility in the synthesis of aryl sulfonates. For example, the use of CuI as a catalyst in the visible-light-induced synthesis of sulfonic esters from arylazo sulfones has been demonstrated to be effective. nih.gov Iodobenzene has also been employed as a catalyst for the direct sulfonylation of aromatic compounds with sulfonic acids in the presence of an oxidant, providing a metal-free alternative for C–O bond formation. rsc.org

The classic Schotten-Baumann reaction conditions, which involve the use of a base to drive the esterification, can be considered a form of catalysis. rsc.org Optimization of this reaction often involves the choice of base and solvent system to maximize yield and minimize side reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

In the synthesis of a related sulfonate ester, 3,5-dimethylphenyl 2-nitrobenzenesulfonate, specific conditions were optimized for high yield. iucr.org The reaction was carried out in dichloromethane with pyridine as the base. The temperature was initially maintained at 0°C before being raised to room temperature for 24 hours. iucr.org

The table below illustrates the effect of different solvents on the yield of a visible-light-induced sulfonate ester synthesis, highlighting the importance of solvent selection.

| Solvent | Yield (%) |

| Dichloromethane (CH₂Cl₂) | 85 |

| Tetrahydrofuran (THF) | <40 |

| Toluene | <40 |

| Acetonitrile (B52724) (MeCN) | <40 |

| Dimethylformamide (DMF) | 0 |

| 1,4-Dioxane | 0 |

| Data adapted from a study on visible-light-induced synthesis of sulfonic esters. rsc.org |

This data underscores that chlorinated solvents like dichloromethane can be significantly more effective for certain sulfonate ester syntheses compared to other common organic solvents.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. For the synthesis of 3,5-dimethylphenyl benzenesulfonate and its analogues, several green approaches are being investigated.

One promising strategy is the use of visible light as a renewable energy source to drive the reaction, which can reduce the reliance on heating and harsh reagents. nih.govrsc.org The development of chromatography-free purification methods is another key aspect of green synthesis, as it reduces solvent consumption and waste generation. researchgate.net

Water-promoted synthesis is also a significant area of research. The sulfonylation of certain compounds has been successfully achieved in water, avoiding the use of toxic organic solvents. rsc.org Furthermore, the use of recyclable catalysts, such as certain ionic liquids, aligns with the principles of green chemistry by minimizing waste.

The following table summarizes some green chemistry approaches applicable to sulfonate ester synthesis:

| Green Chemistry Principle | Application in Sulfonate Ester Synthesis |

| Use of Renewable Feedstocks | N/A (for this specific compound) |

| Atom Economy | Optimizing reactions to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic solvents and reagents, such as replacing hazardous organic solvents with water or greener alternatives. rsc.orgresearchgate.net |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing chromatography-free purification and using water as a solvent. rsc.orgresearchgate.net |

| Design for Energy Efficiency | Utilizing visible light-induced reactions at ambient temperature. nih.govrsc.org |

| Use of Renewable Catalysts | Investigating recyclable catalysts. |

Stereoselective and Regioselective Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of 3,5-dimethylphenyl benzenesulfonate with specific stereochemistry and regiochemistry is crucial for exploring their potential applications.

Regioselectivity in the sulfonylation of phenols is a key challenge, especially for phenols with multiple potential reaction sites. The inherent substitution pattern of 3,5-dimethylphenol directs the sulfonylation to the hydroxyl group. However, for the synthesis of more complex analogues, controlling the regioselectivity of further substitutions on the aromatic rings is a significant consideration.

Recent research has demonstrated highly regioselective methods for the sulfonylation of various aromatic systems. For example, a radical-relay sulfonylation/cyclization protocol has been developed for the synthesis of sulfonylated pyrrolidones with high regioselectivity under transition-metal-free conditions. acs.org While not directly applied to the target compound, these advanced strategies for controlling regioselectivity are highly relevant for the synthesis of its complex derivatives.

The synthesis of a 3,5-dichloro-substituted sulfonic ester and a 3,5-dimethyl-substituted sulfonic ester has been successfully achieved, demonstrating the feasibility of synthesizing analogues with specific substitution patterns. acs.org

Mechanistic Investigations and Reactivity Studies of Phenol, 3,5 Dimethyl , Benzenesulfonate

Detailed Reaction Pathways and Kinetic Analysis of Transformations Involving Phenol (B47542), 3,5-dimethyl-, benzenesulfonate (B1194179)

The transformations of Phenol, 3,5-dimethyl-, benzenesulfonate primarily involve nucleophilic attack at the electrophilic sulfur atom, leading to the cleavage of the S-O bond. The reaction pathways are often elucidated through kinetic studies, including the analysis of substituent and leaving group effects.

One of the most studied reactions of analogous aryl benzenesulfonates is alkaline hydrolysis. The mechanism of this reaction can be either a concerted (SN2-like) process or a stepwise process involving a trigonal bipyramidal intermediate. acs.orgwhiterose.ac.uk In a concerted transition state, the nucleophile (hydroxide ion) attacks the sulfur atom simultaneously with the departure of the leaving group (3,5-dimethylphenoxide). In a stepwise mechanism, a distinct intermediate is formed, and its breakdown is the subsequent step. whiterose.ac.uk

Kinetic data from studies on the piperidinolysis of similar aryl benzenesulfonates reveal the influence of substituents on the benzene (B151609) ring of the sulfonyl group. Although specific kinetic data for the 3,5-dimethylphenyl derivative is not detailed in the provided search results, the principles can be applied. The presence of electron-donating groups, such as the methyl groups in the leaving group of this compound, would generally decrease the rate of nucleophilic attack compared to derivatives with electron-withdrawing groups, as they make the phenoxide a poorer leaving group.

The following table summarizes kinetic data for the reaction of various substituted benzenesulfonates with piperidine, illustrating the effect of substituents on the reaction rate.

| Substituent (X) on Benzenesulfonate | Second-order Rate Constant (10³ kN / M⁻¹s⁻¹) |

| 4-NO₂ | 49900 |

| 3-NO₂ | - |

| 4-Cl | 15100 |

| H | 11100 |

| 4-NHCOMe | - |

| 4-Me | 8200 |

| 4-MeO | 5300 |

Data from a study on the piperidinolysis of 4-nitrophenyl X-substituted benzenesulfonates in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insights. For related reactions of aryl benzenesulfonates with potassium ethoxide, the enthalpy of activation is typically in the range of 45–65 kJ/mol. The large negative entropy of activation (typically -80 to -120 J/mol·K) suggests a highly ordered, associative transition state.

Role of this compound as a Key Intermediate or Precursor in Complex Organic Reactions

This compound serves as a valuable intermediate and precursor in organic synthesis, primarily due to the ability of the benzenesulfonate group to function as a good leaving group in nucleophilic substitution and cross-coupling reactions. nih.govnih.govresearchgate.net

In one documented example, this compound was used as a precursor in a coupling reaction with 5-aminoindole. google.comgoogle.com This reaction highlights the utility of the benzenesulfonate as a leaving group in carbon-nitrogen bond-forming reactions, which are crucial in the synthesis of many pharmaceuticals and biologically active molecules. google.comgoogle.com

Furthermore, the benzenesulfonate group can serve as a protecting group for the phenolic hydroxyl group. A study on the synthesis of apocarotenals utilized a related compound, 4-formyl-3,5-dimethylphenyl benzenesulfonate, which was prepared from the corresponding protected phenol. acs.org The benzenesulfonyl group was stable during the reduction of an ester to an alcohol and subsequent oxidation to an aldehyde, demonstrating its robustness as a protecting group. acs.org

The general class of aryl sulfonates, including this compound, are versatile substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings. nih.govnih.govresearchgate.net These reactions allow for the formation of carbon-carbon bonds, providing access to a wide range of complex molecular architectures.

The following table presents an example of a reaction where this compound is used as a precursor.

| Reactants | Product | Reaction Type |

| This compound and 5-aminoindole | 5-(3,5-dimethylphenylamino)indole and 1-(3,5-dimethylphenyl)-5-aminoindole | Nucleophilic aromatic substitution/coupling |

Based on a procedure described in patent literature. google.comgoogle.com

Studies on Electrophilic and Nucleophilic Reactivity Profiles of this compound

The reactivity of this compound is characterized by two main sites of reactivity: the electrophilic sulfur atom of the sulfonate group and the two aromatic rings which can potentially undergo electrophilic substitution.

The primary mode of reactivity involves the electrophilic sulfur atom. This sulfur is electron-deficient due to the presence of three electronegative oxygen atoms, making it susceptible to attack by nucleophiles. As discussed, this leads to cleavage of the S-OAr bond, with the 3,5-dimethylphenoxide acting as the leaving group. The reactivity of the sulfur center is influenced by the electronic nature of both the benzenesulfonyl and the phenoxy moieties.

The aromatic rings of this compound can, in principle, undergo electrophilic aromatic substitution. The 3,5-dimethylphenyl ring is activated towards electrophilic attack due to the electron-donating nature of the two methyl groups. Conversely, the benzenesulfonate group is deactivating, directing incoming electrophiles to the meta position of its own ring. However, reactions involving nucleophilic attack at the sulfur center are far more common for this class of compounds.

Identification and Characterization of Reaction Intermediates and Transition States

The nature of intermediates and transition states in reactions involving this compound is a subject of detailed study, often employing computational methods.

For the alkaline hydrolysis of analogous aryl benzenesulfonates, theoretical calculations have been used to model the transition states. acs.org For a concerted mechanism, the transition state features a partially formed bond between the incoming nucleophile and the sulfur atom, and a partially broken bond between the sulfur and the oxygen of the leaving group. For 3,4-dimethylphenyl benzenesulfonate, a close analog, the calculated S–O distance to the nucleophile in the transition state is approximately 2.35 Å. acs.org

In cases where a stepwise mechanism is operative, a trigonal bipyramidal intermediate would be formed. However, for many aryl benzenesulfonates, a concerted mechanism is favored, or the intermediate is very short-lived. whiterose.ac.uk

The transition states for metal-catalyzed cross-coupling reactions are more complex, involving the metal center, ligands, and the aryl sulfonate substrate. For palladium-catalyzed reactions, the key steps involve oxidative addition, transmetalation, and reductive elimination, each with its own characteristic transition state. nih.gov Computational studies on related systems have helped to elucidate the geometries and energies of these transition states. nih.gov

The following table summarizes key geometric parameters of the calculated transition state for the alkaline hydrolysis of a related compound, 3,4-dimethylphenyl benzenesulfonate.

| Parameter | Value (Å) |

| S–O distance to nucleophile (S–Onuc) | 2.35 |

| S–O distance to leaving group (S–Olg) | - |

Data from a computational study on the alkaline hydrolysis of aryl benzenesulfonates. acs.org

Computational Chemistry and Theoretical Modelling of Phenol, 3,5 Dimethyl , Benzenesulfonate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Phenol (B47542), 3,5-dimethyl-, benzenesulfonate (B1194179), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), could elucidate its electronic properties. nih.gov

Key reactivity descriptors that would be derived from such a study include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between them indicates the chemical stability. bsu.by

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface helps identify regions susceptible to electrophilic and nucleophilic attack.

A hypothetical data table for such calculated properties is presented below.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Phenol, 3,5-dimethyl-, benzenesulfonate

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 7.3 eV | Reflects chemical stability and reactivity |

| Electronegativity (χ) | 4.85 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 3.65 eV | Indicates resistance to change in electron configuration |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the conformational landscape and intermolecular interactions of this compound. By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and how it interacts with itself and with solvent molecules.

Such simulations would provide insights into:

Intermolecular Interactions: In a condensed phase, molecules of this compound would interact through non-covalent forces. MD simulations can identify and quantify these interactions, such as π-π stacking between the aromatic rings and van der Waals forces. Studies on similar aromatic dimers often show that T-shaped and face-to-face configurations are important for intermolecular energies. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters and Thermochemical Properties

Quantum chemical calculations are instrumental in predicting spectroscopic and thermochemical properties.

Spectroscopic Parameters:

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural confirmation. Computational data for related sulfonamide-Schiff base compounds have shown fair consistency with experimental results. nih.gov

Vibrational Frequencies (IR and Raman): Calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculated frequencies are often scaled to better match experimental data. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. bsu.by

Thermochemical Properties:

Heat of Formation: This is a fundamental thermodynamic property that can be calculated to determine the stability of the molecule.

Gibbs Free Energy and Enthalpy: These properties can be calculated to understand the thermodynamics of potential reactions involving the compound.

Table 2: Hypothetical Calculated Spectroscopic and Thermochemical Data

| Property | Predicted Value | Method |

|---|---|---|

| ¹H NMR (aromatic protons) | 7.0-8.0 ppm | DFT/B3LYP |

| ¹³C NMR (ester carbon) | ~150 ppm | DFT/B3LYP |

| Main IR stretch (S=O) | 1350-1380 cm⁻¹ | DFT/B3LYP |

| λmax (UV-Vis) | ~265 nm | TD-DFT |

Note: The values in this table are hypothetical and for illustrative purposes only.

Prediction of Novel Reactivity Patterns and Functional Attributes

Computational models can be used to predict how this compound might react and what its potential functions could be.

Fukui Functions and Local Softness: These reactivity indicators, derived from DFT, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This allows for the prediction of regioselectivity in chemical reactions.

Reaction Pathway Modeling: By calculating the potential energy surface for a proposed reaction, computational chemistry can determine the activation energies and transition state structures, thereby predicting the feasibility and kinetics of a reaction. This could be applied, for example, to predict the products of its hydrolysis or its reaction with various nucleophiles.

Ab Initio and Semi-Empirical Methods for Understanding Bonding and Stability

While DFT is widely used, other methods can also provide valuable insights.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very accurate calculations of energies and molecular properties. These methods are computationally more expensive but can serve as a benchmark for DFT results.

Semi-Empirical Methods: Methods like PM6 or PM7 are computationally less demanding and can be used for very large systems or for initial explorations of the potential energy surface. researchgate.net These methods are parameterized using experimental data and can provide good qualitative results for geometry and heats of formation. researchgate.netresearchgate.net

The stability of the molecule is determined by its electronic and structural features. The resonance delocalization across the benzenesulfonate group and the phenyl ring contributes significantly to its stability. The nature and position of the dimethyl substituents on the phenol ring also influence the electronic distribution and, consequently, the molecule's stability and reactivity. scispace.com

Advanced Spectroscopic and Crystallographic Elucidation of Phenol, 3,5 Dimethyl , Benzenesulfonate

High-Resolution X-ray Crystallography for Molecular Structure and Crystal Packing Analysis

To date, a specific high-resolution X-ray crystal structure for "Phenol, 3,5-dimethyl-, benzenesulfonate" has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related compound, 3,5-dimethylphenyl 2-nitrobenzenesulfonate , provides significant insights into the likely molecular conformation and packing of the title compound. researchgate.netresearchgate.netbohrium.com

In the reported structure of the nitrated analog, the molecule adopts a gauche conformation around the ester S–O bond, with a C–S–O–C torsion angle of approximately -84.68°. researchgate.netbohrium.com This orientation is typical for phenyl benzenesulfonates. researchgate.netbohrium.com The molecular structure reveals that the two aromatic rings (the benzenesulfonyl and the 3,5-dimethylphenyl moieties) are not coplanar.

The crystal packing of the nitrated analog is characterized by several non-covalent interactions. Molecules form centrosymmetric dimers through π–π stacking interactions between the 3,5-dimethylphenyl rings, with a centroid-to-centroid distance of about 3.709 Å. researchgate.netresearchgate.netbohrium.com Additionally, intermolecular C–H⋯O interactions are observed, which help to organize the molecules into layers within the crystal lattice. researchgate.netresearchgate.net It is reasonable to hypothesize that "this compound" would exhibit similar intermolecular forces, such as π–π stacking and C–H⋯O hydrogen bonds, to stabilize its crystal structure. The absence of the nitro group would likely alter the specific packing arrangement and unit cell parameters.

Table 1: Crystallographic Data for the Analog 3,5-dimethylphenyl 2-nitrobenzenesulfonate researchgate.netbohrium.com

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.339(3) |

| b (Å) | 10.193(2) |

| c (Å) | 10.828(2) |

| β (°) | 98.59(3) |

| Volume (ų) | 1455.1(5) |

| Z | 4 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Conformational Studies

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzenesulfonate (B1194179) and the 3,5-dimethylphenyl groups, as well as a characteristic singlet for the two methyl groups.

Benzenesulfonate Protons: The protons on the unsubstituted benzene (B151609) ring of the sulfonate group would likely appear as a complex multiplet in the range of 7.5-7.9 ppm. rsc.org

3,5-Dimethylphenyl Protons: The aromatic protons of the dimethylphenyl ring are expected to be in a more upfield region. The proton at the 4-position would likely be a triplet, while the protons at the 2- and 6-positions would be doublets.

Methyl Protons: The six protons of the two methyl groups at the 3- and 5-positions are chemically equivalent and would therefore appear as a sharp singlet, likely around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments.

Benzenesulfonate Carbons: The carbons of the benzenesulfonate ring would resonate in the aromatic region, typically between 125 and 135 ppm, with the carbon attached to the sulfur atom appearing at a different shift. rsc.org

3,5-Dimethylphenyl Carbons: The carbons of the dimethylphenyl ring would also appear in the aromatic region, with the oxygen-bound carbon being the most downfield. The methyl-substituted carbons would also have a characteristic chemical shift. The two methyl carbons would give a single signal in the alkyl region, expected around 21 ppm. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Phenol (B47542), 3,5-dimethyl-, benzenesulfonate

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzenesulfonate (ortho-H) | ~7.8-7.9 | ~127-129 |

| Benzenesulfonate (meta-H) | ~7.5-7.6 | ~129-130 |

| Benzenesulfonate (para-H) | ~7.6-7.7 | ~133-134 |

| 3,5-Dimethylphenyl (2,6-H) | ~6.8-7.0 | ~118-120 |

| 3,5-Dimethylphenyl (4-H) | ~6.9-7.1 | ~125-127 |

| 3,5-Dimethylphenyl (1-C) | - | ~150-152 |

| 3,5-Dimethylphenyl (3,5-C) | - | ~139-141 |

| Methyl (-CH₃) | ~2.3 | ~20-22 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For "this compound," the FT-IR and Raman spectra would be dominated by vibrations of the sulfonate group and the two aromatic rings.

FT-IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands characteristic of the sulfonate ester linkage.

S=O Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1380 cm⁻¹ and 1170-1200 cm⁻¹, respectively. bohrium.comthieme-connect.com

S-O Stretching: The S-O-C stretching vibrations are typically observed in the 900-1000 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. bohrium.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, with strong signals often observed for the symmetric vibrations of the aromatic rings and the sulfonate group. The S=O symmetric stretch is typically a strong band in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium |

| S=O Asymmetric Stretch | 1350-1380 | Strong | Weak |

| S=O Symmetric Stretch | 1170-1200 | Strong | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Medium-Strong |

| S-O-C Stretch | 900-1000 | Strong | Medium |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of "this compound" (C₁₄H₁₄O₃S). The calculated exact mass is 262.0664 g/mol .

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The fragmentation of phenyl benzenesulfonates is well-documented and typically involves cleavage of the S-O and C-S bonds.

Molecular Ion Peak: A peak corresponding to the molecular ion [M]⁺• at m/z 262 would be expected.

Loss of SO₂: A common fragmentation pathway for sulfonates is the loss of sulfur dioxide (SO₂), which would result in a fragment ion. aaqr.org

Formation of Phenyl Cation: Cleavage of the S-O bond can lead to the formation of a benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and a 3,5-dimethylphenoxyl radical. Alternatively, cleavage can produce a 3,5-dimethylphenoxyl cation ([C₈H₉O]⁺) at m/z 121 and a benzenesulfonyl radical.

Formation of Tropylium (B1234903) Ion: A characteristic peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is often observed in the mass spectra of compounds containing a benzyl (B1604629) moiety, which can be formed through rearrangement. youtube.com

Phenyl Cation: A prominent peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a common fragment for benzene-containing compounds. researchgate.net

Table 4: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 262 | Molecular Ion | [C₁₄H₁₄O₃S]⁺• |

| 141 | Benzenesulfonyl cation | [C₆H₅SO₂]⁺ |

| 121 | 3,5-Dimethylphenoxyl cation | [C₈H₉O]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of "this compound" in a suitable solvent like methanol (B129727) or acetonitrile (B52724) is expected to show absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the aromatic rings.

Primary Bands (E-bands): Intense absorption bands are expected below 220 nm, corresponding to the allowed π→π* transitions of the benzene rings.

Secondary Bands (B-bands): Weaker, fine-structured bands are anticipated in the region of 250-280 nm, which are characteristic of the forbidden π→π* transitions of the benzene ring. uomustansiriyah.edu.iq The substitution on the phenyl rings will influence the exact position and intensity of these bands. The presence of the sulfonate and dimethylphenyl groups is expected to cause a slight bathochromic (red) shift compared to unsubstituted benzene. uomustansiriyah.edu.iq

Fluorescence Spectroscopy: Many aromatic sulfonates are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), "this compound" may exhibit fluorescence emission. The photophysical properties, including the fluorescence quantum yield and lifetime, would be influenced by the rigidity of the molecule and the nature of the solvent. The study of related arylazo sulfonates indicates that these compounds can undergo photo-induced decomposition, suggesting that the photostability of the title compound would also be a relevant area of investigation. acs.org

Applications of Phenol, 3,5 Dimethyl , Benzenesulfonate in Advanced Materials Science and Organic Synthesis

Role as a Monomer or Precursor in the Synthesis of Specialty Polymers and Oligomers

No direct evidence was found in the searched literature of Phenol (B47542), 3,5-dimethyl-, benzenesulfonate (B1194179) being utilized as a monomer or precursor for the synthesis of specialty polymers or oligomers. While the synthesis of polymers such as polysulfones and sulfonated polyphenylene block copolymers involves sulfonate-containing monomers, the specific use of 3,5-dimethylphenyl benzenesulfonate was not documented in the available resources. mdpi.comnih.govmdpi.com

Utilization as a Catalyst Component or Reagent in Stereoselective and Chemoselective Organic Transformations

The search did not yield any studies where Phenol, 3,5-dimethyl-, benzenesulfonate acts as a catalyst component or a key reagent in promoting stereoselective or chemoselective organic transformations. Research in this area often focuses on metal-ligand complexes or other specific organocatalysts. nih.govnih.gov

Integration into Functional Materials for Optoelectronic or Responsive Applications

There is no available research indicating the integration of this compound into functional materials for optoelectronic or responsive applications. The development of such materials typically involves molecules with specific electronic and photophysical properties, and the contribution of this particular compound has not been reported.

Development of Novel Synthetic Tools and Methodologies using this compound

The development of new synthetic methodologies is a constantly evolving field. However, based on the conducted research, this compound has not been reported as a central component in any novel synthetic tools or strategies.

Environmental Fate and Degradation Pathways of Phenol, 3,5 Dimethyl , Benzenesulfonate

Photolytic Degradation Mechanisms and Photoproduct Identification

The photolytic degradation of Phenol (B47542), 3,5-dimethyl-, benzenesulfonate (B1194179), an aromatic sulfonate ester, is anticipated to proceed through mechanisms observed for related phenolic sulfonate esters. Direct photolysis in aqueous environments upon absorption of solar radiation is a potential degradation pathway. Studies on model phenolic sulfonate esters, such as phenyl methanesulfonate (B1217627) and phenyl toluene-p-sulfonate, have demonstrated that photolysis can lead to the formation of acidic species. The primary photochemical processes for such compounds involve the cleavage of the ester bond.

One significant pathway is a photo-Fries type rearrangement, which is common for aryl esters. This process involves the homolytic cleavage of the ester bond to form a phenoxyl radical and a sulfonyl radical. These radicals, confined within a solvent cage, can then recombine at the ortho or para positions of the phenolic ring, leading to the formation of hydroxydiphenyl sulfone isomers. Alternatively, the radicals can escape the solvent cage and react with other species in the medium.

Another key reaction during the photolysis of phenolic sulfonate esters is the cleavage of the C-O bond, which can generate a sulfonic acid. For instance, the photolysis of phenyl methanesulfonate and phenyl toluene-p-sulfonate has been shown to produce phenol and the corresponding sulfonic acid in significant amounts. Furthermore, some sulfonate esters can undergo SO2 extrusion upon photoexcitation, leading to the formation of other radical species that can undergo further rearrangements and reactions.

The transient species formed during the photolysis of phenolic sulfonate esters include phenoxyl radicals and other complex radicals, indicating that the initially formed radical pair can escape the solvent cage and undergo various chemical transformations. The ultimate photoproducts in an environmental context will depend on the specific conditions, such as the presence of oxygen and other reactive species. In aerated systems, oxidative processes can lead to further degradation of the initial photoproducts.

A study on the photocatalytic degradation of benzenesulfonate on titanium dioxide revealed that the initial step is the hydroxylation of the aromatic ring, producing hydroxy- and dihydroxybenzenesulfonates, accompanied by desulfonation. Further hydroxylation can lead to the cleavage of the aromatic ring and the formation of aldehydes and carboxylic acids, eventually leading to complete mineralization. While this is a photocatalytic process, it provides insights into the potential oxidative degradation pathways of the benzenesulfonate moiety under strong oxidizing conditions that might be generated photochemically.

Table 1: Potential Photolytic Degradation Products of Phenol, 3,5-dimethyl-, benzenesulfonate

| Precursor Compound | Potential Photoproducts | Degradation Pathway |

| This compound | 3,5-Dimethylphenol (B42653) | C-O bond cleavage |

| Benzenesulfonic acid | C-O bond cleavage | |

| Hydroxydimethylphenyl benzenesulfones | Photo-Fries rearrangement | |

| Sulfur dioxide | SO2 extrusion |

Biodegradation Studies in Aquatic and Terrestrial Environmental Matrices

The biodegradation of the alkylphenol moiety, 3,5-dimethylphenol (also known as 3,5-xylenol), has been investigated. Bacteria capable of degrading phenolic compounds are widespread in soil and water. For instance, mixed bacterial cultures isolated from river water polluted with phenolic compounds have been shown to degrade 3,5-dimethylphenol. The degradation pathways for dimethylphenols can involve the induction of enzymes such as catechol 2,3-dioxygenase, which is indicative of a meta-cleavage pathway for the aromatic ring. In some cases, the degradation of dimethylphenols can lead to the formation of dead-end products like 4-hydroxy-2-methylbenzoic acid from 3,4-dimethylphenol, which highlights the complexity of biodegradation processes for substituted phenols.

The sulfonate group of aromatic sulfonates can also undergo microbial attack. Studies on linear alkylbenzene sulfonates (LAS) have shown that the sulfonate group can be mineralized by certain microbial cultures, particularly when an additional energy source is available. Anaerobic microbial consortia have been identified that can degrade benzene- and p-toluenesulfonate to methane (B114726) and fatty acids. These consortia include bacteria from the genera Clostridium and Desulfovibrio. This suggests that under anaerobic conditions, the benzenesulfonate moiety of the parent compound could be susceptible to microbial degradation.

Chemical Hydrolysis and Oxidative Degradation Pathways in Environmental Contexts

Chemical hydrolysis is a significant abiotic degradation pathway for esters in aquatic environments. The rate of hydrolysis of this compound will be influenced by pH and temperature. The hydrolysis reaction involves the cleavage of the ester linkage to form 3,5-dimethylphenol and benzenesulfonic acid.

Studies on the hydrolysis of related compounds, such as aryl 3,5-dimethyl-4-hydroxybenzenesulfonates, provide valuable insights into the potential mechanism and rates. The hydrolysis of these compounds has been shown to be subject to both acid and base catalysis. The pH-rate profiles for the hydrolysis of these sulfonates indicate that the reaction can proceed through different mechanisms depending on the pH. In alkaline solutions, the hydrolysis of aryl benzenesulfonates can occur via a stepwise addition-elimination mechanism involving a pentacoordinate intermediate or a concerted SN2-type mechanism at the sulfur atom.

The structure of the leaving group (the phenolic moiety) significantly affects the rate of hydrolysis. Electron-withdrawing substituents on the phenol ring generally increase the rate of hydrolysis by stabilizing the phenoxide leaving group. The dimethyl substituents on the phenol ring of the target compound are electron-donating, which would likely result in a slower hydrolysis rate compared to unsubstituted phenyl benzenesulfonate.

Table 2: Kinetic Data for the Hydrolysis of Selected Aryl 3,5-dimethyl-4-hydroxybenzenesulfonates in Water at 60 °C

| Phenoxide Leaving Group Substituents | ka (s-1) | kb (dm3 mol-1 s-1) |

| 2,4-Dinitro | (7.79 ± 0.20) x 10-2 | (6.66 ± 0.81) x 10-2 |

| 4-Nitro | (8.14 ± 0.32) x 10-6 | Not Reported |

| 3-Nitro | (2.38 ± 0.27) x 10-7 | Not Reported |

Data from a study on aryl 3,5-dimethyl-4-hydroxybenzenesulfonates, which provides a model for the hydrolysis of the target compound. ka and kb represent rate constants under specific conditions. nih.gov

Oxidative degradation in the environment can be initiated by photochemically generated reactive species such as hydroxyl radicals (•OH). The aromatic rings of both the 3,5-dimethylphenol and benzenesulfonate moieties are susceptible to attack by hydroxyl radicals. The oxidation of 3,5-dimethylphenol can lead to the formation of hydroxylated and ring-opened products. The oxidative coupling of phenols can also occur, leading to the formation of dimers. For example, the oxidation of 3,5-dimethylphenol can produce ortho-ortho-C-C coupled dimers.

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of this compound will be a function of the rates of its degradation by photolysis, biodegradation, and chemical hydrolysis. Based on the available data for related compounds, it is expected to be moderately persistent. Hydrolysis is likely to be a key degradation pathway, with the rate being pH-dependent.

The primary transformation products from hydrolysis are 3,5-dimethylphenol and benzenesulfonic acid. The environmental fate of these two compounds will then determine the long-term impact. 3,5-Dimethylphenol is known to be biodegradable, although its persistence will depend on the specific environmental conditions. Benzenesulfonic acid is also susceptible to microbial degradation.

Photolytic degradation can lead to a different suite of transformation products, including hydroxylated sulfones via the photo-Fries rearrangement. These products may have different toxicological and environmental fate characteristics compared to the parent compound.

Sorption and Transport Mechanisms in Environmental Systems

The transport of this compound in the environment will be largely governed by its partitioning between water and solid phases, such as soil and sediment. The key parameter for describing this partitioning for organic compounds is the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a tendency for the compound to adsorb to soil and sediment, limiting its mobility in the environment. Conversely, a low Koc value suggests that the compound will remain primarily in the aqueous phase and be more mobile.

Specific Koc data for this compound are not available. However, its structure provides clues to its likely behavior. The compound contains a benzenesulfonate group, which will be anionic at typical environmental pH values. Anionic compounds generally exhibit lower sorption to soil organic matter compared to neutral compounds of similar molecular size because they are more water-soluble and are repelled by the negatively charged surfaces of clay and organic matter.

For linear alkylbenzene sulfonates (LAS), which are also anionic surfactants, sorption to sludge and sediment has been observed, with measured sludge partitioning constants (Kp) in the range of several thousand L/kg. However, LAS compounds have a long alkyl chain which contributes to their hydrophobicity and sorption. This compound lacks this long alkyl chain, suggesting its sorption may be less pronounced.

The mobility of phenols in soil can be limited by sorption to soil particles. However, the presence of the charged sulfonate group in this compound is expected to increase its water solubility and mobility compared to the neutral 3,5-dimethylphenol. Therefore, it is anticipated that this compound will be relatively mobile in soils and aquatic systems, with a higher potential for leaching into groundwater compared to non-ionic compounds of similar structure. Its transport will also be influenced by the flow of water through soil and in surface water bodies.

Structure Reactivity and Structure Property Relationships of Phenol, 3,5 Dimethyl , Benzenesulfonate

Correlation of Molecular Structure with Reaction Kinetics and Product Selectivity

In reactions with nucleophiles like benzylamines in acetonitrile (B52724), aryl benzenesulfonates generally favor S-O bond scission as the major pathway. acs.org This involves the nucleophilic attack on the sulfur atom of the sulfonyl group. The presence of two methyl groups on the 3 and 5 positions of the phenol (B47542) ring in Phenol, 3,5-dimethyl-, benzenesulfonate (B1194179) influences the electron density at the phenolic oxygen, which in turn affects the leaving group ability of the 3,5-dimethylphenoxide ion.

Influence of Substituent Effects on the Chemical Behavior of Phenol, 3,5-dimethyl-, benzenesulfonate

Substituent effects play a pivotal role in modulating the chemical behavior of this compound. The two methyl groups on the phenolic ring are electron-donating through an inductive effect. This has several consequences for the molecule's reactivity.

In the context of nucleophilic substitution at the sulfonyl group, these electron-donating groups slightly destabilize the transition state leading to the departure of the 3,5-dimethylphenoxide leaving group. This results in a modest decrease in the reaction rate compared to phenyl benzenesulfonate or derivatives with electron-withdrawing groups on the phenol ring. The Hammett equation can be used to correlate the reaction rates of a series of substituted phenyl benzenesulfonates with the electronic properties of the substituents. For the hydrolysis of phenyl esters of para-substituted benzoic acids, a positive ρ value of 2.44 indicates that electron-withdrawing groups enhance the reaction rate. researchgate.net A similar trend is expected for the hydrolysis of substituted phenyl benzenesulfonates.

Conversely, if the reaction were to proceed via C-O bond scission, the electron-donating methyl groups would destabilize a potential carbocation intermediate at the phenolic carbon, making this pathway less favorable. The steric hindrance from the methyl groups at the meta positions is generally considered to be minimal for nucleophilic attack at the distant sulfur atom.

Elucidation of Structure-Property Nexus in Material Science Applications

While specific material science applications for this compound are not extensively documented in the provided search results, the structure-property relationships of related phenolic and sulfonate compounds can provide insights into its potential uses. Aryl sulfonate esters are recognized as versatile synthetic intermediates in organic chemistry. researchgate.net

The 3,5-dimethylphenol (B42653) moiety is a precursor in the synthesis of certain phenolic resins, antioxidants, and other chemical intermediates. nih.gov The benzenesulfonate group is known for its good leaving group ability in chemical reactions. The combination of these two structural motifs in this compound suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers. The thermal stability and mechanical properties of such polymers would be influenced by the rigid aromatic structures and the polar sulfonate group.

The presence of the sulfonate group could also impart desirable properties such as improved dyeability, flame retardancy, or ion-exchange capabilities to polymeric materials. The dimethyl substitution pattern on the phenyl ring can influence the solubility and processing characteristics of any resulting materials.

Computational and Experimental Approaches to Structure-Function Elucidation

The three-dimensional structure of this compound dictates its physical properties and chemical reactivity. While a crystal structure for this specific compound is not available in the provided results, data from the closely related compound, 3,5-dimethylphenyl 2-nitrobenzenesulfonate, offers valuable insights. iucr.org

In the crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate, the aromatic rings attached to the SO3 group are oriented in a gauche fashion around the ester S—O bond, with a C—S—O—C torsion angle of 84.68 (11)°. iucr.org The O=S=O bond angle is approximately 119.41 (7)°, and the C—S—O bond angle is around 104.16 (6)°. iucr.org These structural parameters are typical for phenyl benzenesulfonates. iucr.org Similar values can be expected for this compound.

Interactive Data Table: Structural Parameters of a Related Compound (3,5-dimethylphenyl 2-nitrobenzenesulfonate) iucr.org

| Parameter | Value |

| C—S—O—C Torsion Angle | 84.68 (11)° |

| O=S=O Bond Angle | 119.41 (7)° |

| C—S—O Bond Angle | 104.16 (6)° |

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized molecular geometry, electronic properties (like HOMO-LUMO energy gap), and vibrational frequencies of this compound. nih.gov Such calculations can help in understanding the charge distribution within the molecule and predicting its reactivity towards electrophiles and nucleophiles. For a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, the calculated HOMO-LUMO energy gap is 4.6548 eV. nih.gov

Design Principles for Modulating Reactivity and Material Performance through Structural Modifications

The reactivity and material properties of this compound can be systematically tuned by making specific structural modifications. The design principles for such modifications are based on established concepts of physical organic chemistry.

To enhance the reactivity towards nucleophilic attack at the sulfur atom, electron-withdrawing substituents could be introduced on either the benzenesulfonate or the phenol ring. For example, adding a nitro group to the benzenesulfonate ring would make the sulfur atom more electrophilic and increase the rate of substitution. Conversely, to decrease reactivity, electron-donating groups could be introduced on the benzenesulfonate ring.

For tailoring material properties, modifications can be designed to influence intermolecular interactions. For instance, introducing groups capable of hydrogen bonding could increase the melting point and mechanical strength of derived polymers. Altering the substitution pattern or introducing flexible alkyl chains could modify the solubility and processability of the compound and its derivatives. The synthesis of a range of alkyl-substituted benzenesulfonate esters has been reported, highlighting the feasibility of such structural modifications. researchgate.net

Future Research Directions and Emerging Frontiers for Phenol, 3,5 Dimethyl , Benzenesulfonate

Exploration of Unconventional Synthetic Methodologies and Sustainable Production Routes

Future research should prioritize the development of greener and more efficient synthetic pathways for Phenol (B47542), 3,5-dimethyl-, benzenesulfonate (B1194179), moving beyond conventional methods. The focus will be on improving atom economy, reducing waste, and utilizing renewable resources.

Unconventional Catalysis and Reaction Media: Investigation into novel catalytic systems could offer significant advantages. While traditional synthesis relies on established methods, future routes could explore:

Heterogeneous Catalysts: The use of solid acid catalysts like Nafion could facilitate easier separation and recycling, increasing process sustainability. acs.org

Microwave-Assisted Synthesis: This technology has the potential to dramatically reduce reaction times and energy consumption, as demonstrated in the production of other sulfonate esters like Methyl Ester Sulfonate (MES) from waste cooking oil. sciencetechindonesia.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for exothermic reactions like sulfonation, and potential for seamless integration into automated synthesis platforms. acs.org The use of falling film microreactors, for instance, has proven effective for the sulfonation of methyl esters. researchgate.net

Sustainable Feedstocks: A major frontier is the shift from petroleum-based to bio-based starting materials. Research into the synthesis of the precursor, 3,5-dimethylphenol (B42653), from renewable sources is a critical first step. Furthermore, inspiration can be drawn from the synthesis of other bio-based surfactants. For example, furan (B31954) surfactants derived from furoic acid and fatty alcohols represent a green alternative to traditional sulfonated compounds. acs.org Similarly, the use of vegetable oils and even waste cooking oil as feedstocks for sulfonate production is an established sustainable practice that could be adapted. sciencetechindonesia.comresearchgate.net

Table 1: Comparison of Potential Sustainable Synthesis Methods for Sulfonate Esters

| Methodology | Key Advantages | Applicability to Phenol, 3,5-dimethyl-, benzenesulfonate | Reference |

|---|---|---|---|

| Microwave-Assisted Sulfonation | Reduced reaction time (e.g., 20 minutes); Lower energy consumption (e.g., 450 W). | Potentially rapid synthesis using 3,5-dimethylphenol and a benzenesulfonyl chloride derivative. | sciencetechindonesia.com |

| Falling Film Microreactor | Excellent heat transfer for exothermic reactions; High efficiency and control. | Could provide a safer and more scalable method for the sulfonation step. | researchgate.net |

| Bio-based Precursors | Reduced carbon footprint; Utilization of renewable resources (e.g., vegetable oils, furoic acid). | Requires development of a synthetic pathway from bio-derived platform chemicals to 3,5-dimethylphenol. | acs.orgresearchgate.net |

| Peroxide-Bromide Method | Greener halogenation using H₂O₂; High atom economy; Light-induced selectivity. | While developed for bromides, the principles of sustainable oxidation could inspire greener sulfonation reagents. | beilstein-journals.orgnih.gov |

Advanced Applications in Interdisciplinary Fields Beyond Traditional Chemistry

While sulfonate esters are well-known as synthetic intermediates, their intrinsic properties may lend them to more advanced applications. nih.gov Future research should explore the potential of this compound in materials science, pharmacology, and electronics.

Pharmacological Scaffolds: Recent studies have shown that certain benzenesulfonate derivatives possess significant biological activity. For example, some quinazoline (B50416) sulfonates exhibit potent anticancer properties by inducing G2/M phase cell cycle arrest. nih.gov This opens an intriguing avenue for future research:

Screening for Bioactivity: this compound and its analogues should be screened against various cell lines (e.g., leukemia, colon cancer, glioblastoma) to determine potential antiproliferative effects. nih.gov

Mechanism of Action Studies: If activity is found, in-depth studies would be required to elucidate the molecular mechanism, such as impacts on cell metabolism, apoptosis, and autophagy pathways. nih.gov

Materials Science: The structural rigidity of the aromatic rings combined with the flexibility of the sulfonate linkage could be exploited in the design of novel polymers or functional materials. Research could focus on:

Monomer Development: Investigating its use as a monomer in polymerization reactions to create specialty polymers with unique thermal or optical properties.

Functional Additives: Exploring its role as an additive in polymer formulations to enhance properties like flame retardancy or thermal stability.

Development of Eco-Friendly Processes and Lifecycle Assessment Studies

A critical aspect of modern chemical research is understanding and mitigating environmental impact. For this compound, this involves a two-pronged approach.

Eco-Friendly Process Development: This research area focuses on the entire lifecycle of the compound, from synthesis to degradation. Key goals include:

Biodegradability Studies: Assessing the biodegradability of this compound is crucial, especially if new applications lead to its wider distribution in the environment. Studies on other surfactants have shown that bio-based origins can lead to better environmental compatibility.

Solvent and Reagent Minimization: Adopting greener synthesis methods, as discussed in section 9.1, such as using catalyst-free conditions where possible or recyclable catalysts, is essential. acs.org

Lifecycle Assessment (LCA): LCA is a systematic analysis of the environmental impact of a product throughout its life. No comprehensive LCA currently exists for this compound. Future research should undertake a "cradle-to-gate" LCA, similar to those performed for major surfactants like Linear Alkylbenzene Sulfonate (LAS). jbth.com.brsemanticscholar.org Such a study would quantify:

Cumulative Energy Demand: The total energy required for production. jbth.com.br

Global Warming Potential: The carbon footprint, measured in kg of CO2 equivalent. jbth.com.br

Environmental Impact Comparison: Comparing the impact of production routes using petroleum-based versus potential future bio-based feedstocks. Studies on other surfactants show that replacing petroleum with renewable materials can significantly reduce greenhouse gas emissions. researchgate.net

Table 2: Key Metrics for a Future Lifecycle Assessment (LCA) of this compound

| LCA Metric | Definition | Importance for Research | Reference |

|---|---|---|---|

| Global Warming Potential (kg CO₂-eq) | A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide. | To quantify the carbon footprint of different synthetic routes. | jbth.com.brarion-group.com |

| Cumulative Energy Demand (MJ-Eq) | The total energy consumed during the life cycle of the product. | To identify energy-intensive steps and opportunities for optimization. | jbth.com.brarion-group.com |

| Acidification Potential (kg SO₂-Eq) | Contribution to acid rain from emissions like sulfur dioxide. | To assess the impact of reagents and energy sources on air quality. | arion-group.com |

| Eutrophication Potential (kg NOx-Eq) | Life cycle contribution to the over-enrichment of water bodies with nutrients. | To evaluate the impact of waste streams on aquatic ecosystems. | arion-group.com |

| Water Use (Liters) | The total volume of water consumed during production. | To assess the water footprint and promote water-efficient processes. | arion-group.com |

Unexplored Reactivity and Novel Mechanistic Pathways

The reactivity of this compound is largely confined to its use as a leaving group in substitution reactions. Future work should aim to uncover novel transformations and gain a deeper mechanistic understanding.

Photochemical Reactivity: The aromatic rings suggest potential for photochemical reactions. Research could explore light-induced rearrangements, cyclizations, or fragmentations to access novel molecular architectures. The use of light to selectively trigger reactions, such as the halogenation of either the aryl core or a side chain, demonstrates the power of external stimuli to control reactivity pathways. beilstein-journals.org

Electrochemical Synthesis: Electro-organic synthesis is a powerful and green tool that can enable unique reactivities. acs.org Investigating the electrochemical reduction or oxidation of this compound could lead to new synthetic methodologies.

Mechanistic Probes: While often considered a simple leaving group, the sulfonate ester could play a more active role in certain reactions. Detailed kinetic and computational studies could reveal subtle mechanistic details, such as participation in multi-targeted biological pathways or unexpected catalytic cycles. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Predictive Modeling:

Reaction Optimization: AI models, such as Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS), have successfully optimized the synthesis of other sulfonates. nih.gov These models can analyze the complex interplay between variables like temperature, time, and molar ratios to predict the optimal conditions for maximizing yield, potentially achieving better results than traditional Response Surface Methodology (RSM). nih.gov

Property Prediction: Machine learning algorithms can be trained on datasets of known compounds to predict the physical, chemical, and biological properties of new molecules. This could be used to forecast the solubility, reactivity, or potential bioactivity of derivatives of this compound before they are synthesized.

Computer-Aided Synthesis Planning (CASP):

Retrosynthesis: AI platforms like IBM RXN can predict retrosynthetic pathways for target molecules. chemcopilot.com Such tools could be used to design novel and more efficient synthetic routes to this compound or its derivatives, suggesting unconventional starting materials or reaction sequences that a human chemist might overlook. chemcopilot.comnih.gov

Condition Recommendation: A significant challenge in synthesis is choosing the optimal reagents, catalysts, and solvents. Future ML models, trained on vast reaction databases, could recommend precise conditions for the synthesis of this specific sulfonate, reducing trial-and-error experimentation. nih.gov

Table 3: Application of AI/ML Models in Sulfonate Chemistry

| AI/ML Model | Application | Performance Metric (Example for MES Synthesis) | Potential for this compound | Reference |

|---|---|---|---|---|

| Adaptive Neuro-Fuzzy Inference System (ANFIS) | Process modeling and optimization | R² = 0.9886 (Superior prediction accuracy) | Highly accurate prediction of optimal synthesis yield. | nih.gov |

| Artificial Neural Network (ANN) | Process modeling and optimization | R² = 0.9750 | Robust modeling of synthesis parameters. | nih.gov |

| Particle Swarm Optimization (PSO) | Process optimization | Outperformed RSM in finding optimal conditions. | Efficiently searches the parameter space to find global optima for yield. | nih.gov |

| Response Surface Methodology (RSM) | Process modeling and optimization (Traditional) | R² = 0.9695 (Least efficient) | A baseline statistical method for optimization. | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.